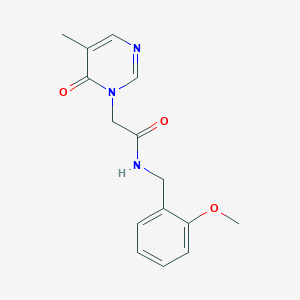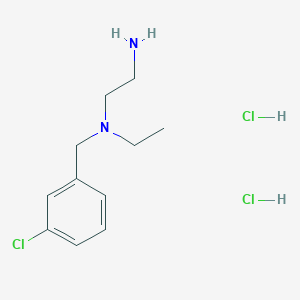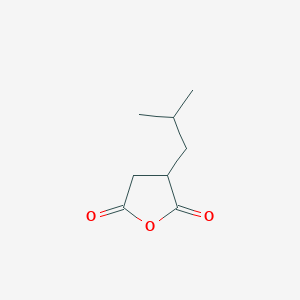
N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetamide Derivatives in Biological and Environmental Research
Acetamide derivatives, similar to the acetamide group found in N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, have been extensively studied for their biological effects and environmental significance. Kennedy (2001) provides an update on the biological consequences of exposure to acetamide and its derivatives, highlighting their commercial importance and the expanded knowledge regarding their toxicological profile Kennedy, G. (2001). Critical Reviews in Toxicology. This review suggests the relevance of understanding acetamide derivatives for assessing the safety and environmental impact of chemicals.
Methoxy Groups and Their Role in Horticulture and Pharmacology
The methoxy group, as seen in the methoxybenzyl portion of the compound, is notable for its presence in various biologically active molecules. Melatonin, for example, which contains a methoxy group, plays a significant role in protecting horticultural crops against environmental stresses, indicating the potential agricultural applications of methoxy-containing compounds Bose, S. K., & Howlader, P. (2020). Environmental and Experimental Botany. Furthermore, the antioxidant and anti-inflammatory properties of melatonin, also bearing a methoxy group, suggest the therapeutic potential of methoxy derivatives in medicine Nabavi, S. et al. (2019). Critical Reviews in Food Science and Nutrition.
Pyrimidinyl Compounds in Drug Development and Environmental Analysis
Pyrimidinyl compounds, akin to the 5-methyl-6-oxopyrimidin-1(6H)-yl moiety, are pivotal in the synthesis of pharmaceuticals and agrochemicals due to their diverse biological activities. The exploration of pyrimidinyl derivatives in drug development is an active area of research, emphasizing their potential in creating new therapeutic agents Henderson, P., & Imrie, C. (2011). Liquid Crystals. Additionally, the environmental fate and behavior of compounds containing pyrimidine rings, such as in water treatment processes, are of interest in environmental sciences, indicating the importance of these compounds in ecological and health-related research Igwegbe, C. et al. (2021). Journal of Industrial and Engineering Chemistry.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-7-16-10-18(15(11)20)9-14(19)17-8-12-5-3-4-6-13(12)21-2/h3-7,10H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQMXYHZAOHJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-ethyl-3-methylbutan-1-one;hydrochloride](/img/structure/B2722364.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2722365.png)


![1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2722369.png)

![N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722376.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/no-structure.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722380.png)



